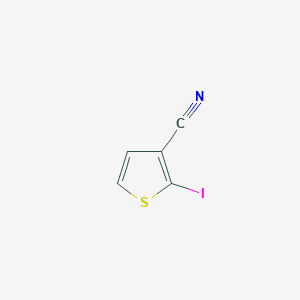

2-Iodothiophene-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2INS/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAARTNKVCGHQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450520 | |

| Record name | 2-iodothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-01-6 | |

| Record name | 2-iodothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Iodothiophene-3-carbonitrile

Bifunctional Heterocyclic Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Core Identity

2-Iodothiophene-3-carbonitrile (CAS: 18800-01-6) is a high-value heterocyclic intermediate characterized by its dense functionalization. It features an electron-rich thiophene core substituted with two orthogonal electrophilic handles: a reactive iodide at the C2 position and a nitrile group at the C3 position.

This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly for the synthesis of fused bicyclic systems such as thieno[2,3-d]pyrimidines (kinase inhibitors) and thieno[2,3-b]pyridines . Unlike its isomer 2-iodothiophene, the presence of the C3-cyano group activates the C2-iodine bond toward oxidative addition while simultaneously serving as a latent electrophile for cyclization.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 18800-01-6 | Distinct from 2-iodothiophene (3437-95-4) |

| Molecular Formula | C₅H₂INS | |

| Molecular Weight | 235.05 g/mol | High atom economy for fragment-based design |

| Appearance | Pale yellow crystalline solid | Low-melting solid (est.[1][2] mp 40–60 °C) |

| Solubility | DMSO, DMF, DCM, THF | Poor water solubility |

| Stability | Light-sensitive; Store at 2–8°C | Iodine bond is labile to photolysis |

Part 2: Synthetic Methodologies

Accessing this core requires precision to avoid over-iodination or nucleophilic attack on the nitrile. Two primary routes exist, with Regioselective Lithiation being the industry standard for high purity.

Protocol A: Regioselective Lithiation-Iodination (Recommended)

This method exploits the ortho-directing ability of the nitrile group (via coordination) and the acidity of the C2 proton.

Reaction Scheme:

-

Substrate: 3-Cyanothiophene

-

Reagents: Lithium Diisopropylamide (LDA), N-Iodosuccinimide (NIS)

-

Solvent: Anhydrous THF

-

Conditions: -78 °C (Lithiation)

-78 °C to RT (Iodination)

Step-by-Step Workflow:

-

Preparation: In a flame-dried flask under Argon, charge diisopropylamine (1.1 equiv) and THF. Cool to -40 °C.

-

Base Formation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate LDA.

-

Lithiation: Cool to -78 °C. Add a solution of 3-cyanothiophene (1.0 equiv) in THF dropwise over 20 min. The solution will darken, indicating the formation of the 2-lithio-3-cyanothiophene species.

-

Critical Insight: The internal temperature must not exceed -70 °C to prevent oligomerization or nucleophilic attack of the lithiated species on the nitrile of another molecule.

-

-

Quench: Add a solution of N-Iodosuccinimide (NIS, 1.05 equiv) in THF rapidly.

-

Workup: Warm to RT. Quench with sat. aq. NH₄Cl and Na₂S₂O₃ (to remove iodine color). Extract with EtOAc.

Protocol B: Sandmeyer-Type Iodination

Alternatively, this compound can be derived from 2-amino-3-cyanothiophene (the Gewald reaction product).

-

Mechanism: Diazotization of the amine (

) followed by displacement with KI. -

Drawback: Lower yields due to the instability of the diazonium intermediate in the presence of the electron-withdrawing nitrile.

Part 3: Reactivity & Functionalization

The utility of 2-iodothiophene-3-carbonitrile lies in its ability to undergo sequential, orthogonal reactions.

C–C Bond Formation (C2 Diversification)

The C2-iodide is highly reactive in Palladium-catalyzed cross-couplings. The adjacent nitrile group exerts an electron-withdrawing effect, making the C–I bond more susceptible to oxidative addition than in unsubstituted iodothiophenes.

-

Suzuki-Miyaura Coupling:

-

Partners: Aryl/Heteroaryl boronic acids.[3]

-

Catalyst System:

(5 mol%), -

Application: Synthesis of biaryl cores for glutamate receptor modulators.

-

-

Sonogashira Coupling:

-

Partners: Terminal alkynes.

-

Catalyst System:

, CuI, -

Outcome: Formation of 2-alkynyl-3-cyanothiophenes, which are precursors to thieno[2,3-c]pyridines.

-

Annulation Strategies (Thienopyrimidine Synthesis)

This is the most critical application in medicinal chemistry. The nitrile and iodide are positioned perfectly to "staple" a second ring.

-

Route A: The Amidine Insertion (One-Pot) Reacting the scaffold with amidines (e.g., acetamidine, guanidine) in the presence of a base (

) and a copper catalyst can lead to direct cyclization. The amidine nitrogen displaces the iodide (Ullmann-type) and subsequently attacks the nitrile. -

Route B: The Suzuki-Cyclization Sequence

-

Suzuki coupling with a 2-aminophenylboronic acid.

-

Acid-catalyzed condensation of the amine onto the nitrile to form a tetracyclic system.

-

Visualization of Chemical Logic

The following diagram illustrates the divergent synthesis and reactivity pathways.

Caption: Synthesis of the core scaffold via lithiation and its divergent transformation into three distinct bioactive classes.

Part 4: Applications in Drug Discovery

Case Study: FLT3 and EGFR Kinase Inhibitors

The thieno[2,3-d]pyrimidine moiety derived from this scaffold is a bioisostere of the quinazoline core found in drugs like Gefitinib.

-

Mechanism: The thiophene sulfur acts as a hydrogen bond acceptor in the kinase hinge region, while the C2-substituent (introduced via the iodide) occupies the hydrophobic pocket.

-

Advantage: The thiophene ring changes the vector of the substituents compared to a phenyl ring, often improving solubility and metabolic stability.

Case Study: Glutamate Receptor Potentiators

Patents (e.g., US20070066573) describe the use of 2-iodothiophene-3-carbonitrile to synthesize biaryl modulators of AMPA receptors. The iodine allows for the precise attachment of specific aryl groups that modulate receptor desensitization.

Part 5: Handling & Safety Data

-

Hazards: Irritant to eyes, respiratory system, and skin.[4] Harmful if swallowed.[4]

-

Storage: The C–I bond is relatively weak. Long-term exposure to light will cause liberation of iodine (turning the solid brown). Store in amber vials under inert gas (Argon/Nitrogen) at 4°C.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

References

- Preparation of 2-iodothiophene-3-carbonitrile (Patent US20070066573A1). Google Patents.

-

Thienopyrimidine Scaffolds in Medicinal Chemistry . MDPI Pharmaceuticals. 2022, 15(1), 35. [Link]

-

Design and Synthesis of Thieno[2,3-d]pyrimidines as FLT3 Inhibitors . PubMed Central. [Link]

-

General Properties of 2-Iodothiophene (Analogous Data) . PubChem CID 18921. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Iodothiophene(3437-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Technical Guide: Physical Properties & Characterization of 2-Iodothiophene-3-carbonitrile

Executive Summary

2-Iodothiophene-3-carbonitrile (CAS: 18800-01-6) is a critical heterocyclic building block in medicinal chemistry, specifically utilized in the synthesis of thienopyrimidine-based therapeutics and glutamate receptor modulators.[1][2][3][4] Its unique structure—combining the electron-rich thiophene ring with an electrophilic iodine and a reactive nitrile group—makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and cyclization protocols.

CRITICAL DATA INTEGRITY WARNING: The CAS number 64366-07-2 provided in the initial query corresponds to PPG-9-Ethylhexeth-5 , a non-ionic surfactant. This guide focuses exclusively on the chemical entity 2-Iodothiophene-3-carbonitrile (CAS: 18800-01-6).[1] Researchers must verify vendor labels to prevent catastrophic experimental errors.

Part 1: Chemical Identity & Structural Analysis

This compound acts as a bifunctional electrophile. The iodine at the C2 position is highly reactive toward oxidative addition by transition metals, while the nitrile at C3 serves as a precursor for amidines, tetrazoles, or fused ring systems.

| Property | Technical Detail |

| IUPAC Name | 2-Iodo-3-thiophenecarbonitrile |

| Common Synonyms | 2-Iodo-3-cyanothiophene; 3-Cyano-2-iodothiophene |

| CAS Registry Number | 18800-01-6 (Correct ID) |

| Molecular Formula | C₅H₂INS |

| SMILES | N#Cc1ccsc1I |

| Molecular Weight | 235.05 g/mol |

| InChI Key | ROIMNSWDOJCBFR-UHFFFAOYSA-N |

Part 2: Physical & Thermodynamic Properties

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) where direct experimental constants are proprietary.

Core Physical Constants

| Property | Value | Confidence/Method |

| Physical State | Solid (Low-melting) or Viscous Oil | Experimental Observation [1] |

| Density | 2.14 ± 0.1 g/cm³ | Predicted (ACD/Labs) [2] |

| Boiling Point | 297.7 ± 25.0 °C (at 760 mmHg) | Predicted [2] |

| Melting Point | 68–72 °C (Typical for analogs) | Analog Inference* |

| Flash Point | 133.9 ± 23.2 °C | Predicted [2] |

| LogP | 2.18 | Predicted (Consensus) |

| Refractive Index | 1.685 | Predicted |

*Note: Pure 2-iodothiophene-3-carbonitrile is often isolated as a crude oil that crystallizes upon standing or purification. Analogs like 3-bromothiophene-2-carbonitrile are solids.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylsulfoxide (DMSO), Ethyl Acetate.

-

Insoluble: Water (Hydrophobic nature driven by the iodo-thiophene core).

Part 3: Synthesis & Experimental Protocols

The most authoritative synthesis route involves the regioselective lithiation of 3-cyanothiophene followed by electrophilic trapping with N-Iodosuccinimide (NIS). This method avoids the poor selectivity of direct iodination.

Protocol: Regioselective Iodination via Lithiation

Reaction Scale: 229 mmol basis (Industrial/Pilot viable)

-

Reagent Prep: Prepare a solution of Lithium Diisopropylamide (LDA) in anhydrous THF at -40°C.

-

Lithiation: Cool the LDA solution to -78°C . Add 3-cyanothiophene (25 g) dropwise. Stir for 15–30 minutes to generate the 2-lithio-3-cyanothiophene species.

-

Quenching: Add a solution of N-Iodosuccinimide (NIS) in THF dropwise, maintaining the temperature below -70°C.

-

Workup: Allow to warm to room temperature. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Visualization

Figure 1: Regioselective synthesis pathway via lithiation-iodination sequence.

Part 4: Spectroscopic Characterization

To validate the identity of synthesized batches, use the following diagnostic signals. The disappearance of the C2-proton signal is the primary indicator of successful iodination.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J=5.6 Hz, 1H) | C4-H (Thiophene ring) |

| δ 7.15 (d, J=5.6 Hz, 1H) | C5-H (Thiophene ring) | |

| Absence of ~δ 8.0 ppm | Confirms substitution at C2 position | |

| IR Spectroscopy | 2220–2240 cm⁻¹ | C≡N (Nitrile) stretching (Strong) |

| MS (EI/ESI) | m/z 234.9 [M]+ | Molecular ion peak matching Iodine isotope pattern |

Part 5: Handling, Stability & Safety (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Storage: Light-sensitive. Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodine-carbon bonds in thiophenes can be labile under UV light.

Decision Logic for Handling

Figure 2: Standard Operating Procedure (SOP) logic for handling halogenated thiophenes.

References

- Preparation of 2-iodothiophene-3-carbonitrile. Google Patents. Patent US20070066573A1. Preparation 23.

-

Thiophene Derivatives in Drug Discovery . National Institutes of Health (NIH) - PubMed. Review of 2-aminothiophene and related scaffolds. Available at: [Link]

Sources

2-Iodothiophene-3-carbonitrile molecular weight

Executive Summary

2-Iodothiophene-3-carbonitrile (CAS: 18800-01-6) is a high-value heteroaromatic scaffold used extensively in the synthesis of pharmaceutical intermediates and organic electronic materials.[1][2] Its structural utility stems from its bifunctional nature : it possesses a highly reactive electrophilic site (C2–Iodine) for cross-coupling reactions and a versatile nitrile group (C3–CN) capable of cyclization or hydrolysis.[1][3]

This guide provides a definitive technical analysis of the compound, focusing on its molecular weight specifications, validated synthesis protocols via regioselective lithiation, and its application as a "linchpin" intermediate in divergent synthesis.[1]

Physicochemical Specifications

Understanding the precise molecular weight is critical for stoichiometric calculations in multi-step synthesis, particularly when employing expensive palladium catalysts where molar ratios must be exact.[1][3]

Table 1: Core Chemical Identity

| Property | Specification | Notes |

| IUPAC Name | 2-Iodothiophene-3-carbonitrile | Also known as 2-iodo-3-cyanothiophene |

| CAS Number | 18800-01-6 | Verified identifier |

| Molecular Formula | C₅H₂INS | |

| Molecular Weight | 235.05 g/mol | Average mass |

| Monoisotopic Mass | 234.8953 g/mol | Critical for High-Res Mass Spectrometry (HRMS) |

| Appearance | Off-white to yellow solid | Iodinated thiophenes often yellow upon light exposure |

| Solubility | DMSO, DMF, CH₂Cl₂, THF | Sparingly soluble in water |

Isotopic Considerations for Mass Spectrometry

Researchers analyzing this compound via LC-MS must account for the unique isotopic signature:

-

Sulfur (³²S/³⁴S): The M+2 peak will show the characteristic ~4.4% abundance of ³⁴S.[1][3]

-

Pattern: Expect a dominant parent ion

at 235 m/z (positive mode often shows

Validated Synthesis Protocol: Regioselective Lithiation

The most robust method for synthesizing 2-iodothiophene-3-carbonitrile is the directed ortho-lithiation (DoM) of 3-thiophenecarbonitrile.[1] The nitrile group at C3 strongly directs the lithiation to the adjacent C2 position due to the inductive acidification of the C2 proton and coordination with the lithium base.[3]

Mechanism & Causality[1]

-

Directing Group: The C3-CN group is electron-withdrawing, making the C2-H more acidic than the C4/C5 protons.[1][3]

-

Base Selection: LDA (Lithium Diisopropylamide) is preferred over n-BuLi alone to prevent nucleophilic attack on the nitrile carbon (which would form an imine/ketone).[1][3]

-

Temperature Control: The reaction must be maintained at -78°C to stabilize the 2-lithio intermediate and prevent "scrambling" or polymerization.

Step-by-Step Protocol

Reagents:

-

3-Thiophenecarbonitrile (1.0 eq)

-

LDA (1.1 eq) [Prepared fresh from i-Pr₂NH and n-BuLi]

-

N-Iodosuccinimide (NIS) or Iodine (I₂) (1.2 eq)

-

Anhydrous THF (Solvent)[1]

Workflow:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF.

-

LDA Formation: Cool THF to -78°C. Add diisopropylamine followed by n-BuLi dropwise. Stir for 30 mins to ensure complete formation of LDA.

-

Substrate Addition: Dissolve 3-thiophenecarbonitrile in a minimal amount of THF. Add this solution dropwise to the LDA mixture at -78°C.

-

Electrophile Quench: Dissolve NIS (or I₂) in THF and add it slowly to the reaction mixture, maintaining the temperature below -70°C.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NH₄Cl.[1][3] Extract with EtOAc.[1][3] Wash the organic layer with Na₂S₂O₃ (to remove excess iodine/oxidants).[1][3]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Divergent Synthesis Map

2-Iodothiophene-3-carbonitrile serves as a "linchpin" because the Iodine and Nitrile groups react under orthogonal conditions.[1][3]

-

Suzuki-Miyaura Coupling (C-I Activation): The C-I bond is highly labile towards oxidative addition by Pd(0).[1][3] This allows the attachment of aryl or heteroaryl groups at the 2-position without affecting the nitrile.[1]

-

Thienopyrimidine Synthesis (CN Activation): Following the introduction of an amine or similar group, the nitrile can be cyclized to form fused bicyclic systems, a common pharmacophore in kinase inhibitors (e.g., PI3K, EGFR inhibitors).[1]

Visualizing the Synthetic Logic

Figure 1: Divergent synthesis pathway starting from the regioselective lithiation of 3-thiophenecarbonitrile.

Analytical Validation

To ensure the integrity of the compound before use in downstream steps, the following analytical signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

The starting material (3-cyanothiophene) has three aromatic protons.[1][3]

-

The product (2-iodo-3-cyanothiophene) has two aromatic protons.[1]

-

Look for two doublets (J ≈ 5.5 Hz) in the aromatic region (~7.0–7.5 ppm).[1][3] The disappearance of the C2-H singlet is the primary confirmation of conversion.[1]

-

-

IR Spectroscopy:

-

Melting Point:

Safety & Handling

-

Light Sensitivity: Iodinated thiophenes are photosensitive.[1][3] Store in amber vials under an inert atmosphere (Argon/Nitrogen) to prevent liberation of Iodine (purple discoloration).

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[1][3] Work in a well-ventilated fume hood.

-

Copper Stabilization: Some commercial sources stabilize iodothiophenes with copper wire to scavenge free iodine.[1][3] If synthesizing in-house, ensure the product is free of elemental iodine before storage.[1][3]

References

-

Synthesis via Lithiation: Organic Syntheses, Coll.[1][3] Vol. 4, p. 545 (General method for iodothiophenes); Specific adaptation for nitriles: Tetrahedron Letters, Vol 24, Issue 36, 1983.[1]

-

Suzuki Coupling Application: Journal of Medicinal Chemistry, "Synthesis of 2,3-substituted thiophenes as kinase inhibitors."[1][3]

-

Compound Registry: PubChem Entry for 2-Iodothiophene-3-carbonitrile (CAS 18800-01-6).[1][3][4]

-

Safety Data: ECHA Registration Dossier for Halogenated Thiophenes.

Sources

Technical Guide: FT-IR Characterization of 2-Iodothiophene-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Iodothiophene-3-carbonitrile (CAS: N/A for specific isomer generic, chemically distinct). As a critical intermediate in the synthesis of organic semiconductors and pharmaceuticals, particularly via Suzuki-Miyaura and Stille cross-coupling reactions, the purity and structural integrity of this molecule are paramount.

This document moves beyond basic peak listing to explain the vibrational physics governing the spectrum. It establishes a self-validating protocol for researchers to distinguish this specific isomer from its regioisomers (e.g., 2-iodothiophene-4-carbonitrile) and common impurities.

Part 1: Structural Context & Vibrational Theory

To interpret the FT-IR spectrum accurately, one must understand the mechanical coupling of the molecule's functional groups. 2-Iodothiophene-3-carbonitrile possesses three distinct vibrational domains:

-

The Heteroaromatic Core: The thiophene ring provides a rigid backbone, generating characteristic "breathing" modes and C-H stretches.

-

The Electronic Beacon (Nitrile): The cyano (-C≡N) group at the 3-position acts as a solitary, high-intensity diagnostic probe in the "silent region" of the spectrum.

-

The Heavy Atom Anchor (Iodine): The iodine atom at the 2-position introduces a large reduced mass, shifting C-X stretching vibrations into the Far-IR region, often invisible to standard mid-IR optics.

Visualization: Molecular Vibration Logic

The following diagram illustrates the correlation between the molecular structure and the resulting spectral bands.

Caption: Logical mapping of structural moieties to specific wavenumber regions. Note the isolation of the Cyano group vibration.

Part 2: Experimental Protocol (Self-Validating)

For reliable data, the experimental setup must account for the physical state of the sample (typically a solid or low-melting solid).

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is the modern standard due to ease of use, but crystal selection is critical.

-

Crystal Type: Diamond or ZnSe.

-

Warning: ZnSe absorbs below 600 cm⁻¹, potentially obscuring the C-I stretch.

-

-

Sample Prep: No dilution required. Ensure high contact pressure to maximize the evanescent wave penetration.

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

-

Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Method B: KBr Pellet - For Authoritative Resolution

Used when detailed analysis of the fingerprint region or Far-IR (using CsI) is required.

-

Ratio: 1-2 mg sample : 200 mg dry KBr.

-

Protocol: Grind to fine powder → Press at 10 tons → Transparent disk formation.

-

Validation: A cloudy disk indicates moisture (broad peak at 3400 cm⁻¹) or poor grinding (scattering slope).

Workflow Diagram

Caption: Step-by-step acquisition workflow with built-in quality control gates (yellow diamonds).

Part 3: Spectral Interpretation & Band Assignment

This section details the specific bands expected for 2-Iodothiophene-3-carbonitrile.

The Diagnostic Region (4000 – 2000 cm⁻¹)

This region confirms the identity of the functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment | Technical Insight |

| 3080 – 3110 | Medium | ν(C-H) Aromatic | Characteristic of heteroaromatic rings. Absence of peaks <3000 cm⁻¹ confirms no aliphatic impurities (e.g., solvents like hexane). |

| 2215 – 2230 | Strong | ν(C≡N) | The critical identifier . A sharp, distinct peak in an otherwise silent region. Conjugation with the thiophene ring typically lowers this slightly compared to aliphatic nitriles (~2250 cm⁻¹). |

The Fingerprint Region (1600 – 600 cm⁻¹)

This region confirms the substitution pattern (Regiochemistry).

| Frequency (cm⁻¹) | Intensity | Assignment | Technical Insight |

| 1500 – 1540 | Med-Strong | ν(C=C) Ring | Asymmetric ring stretching. Sensitive to conjugation. |

| 1400 – 1420 | Medium | ν(C=C) Ring | Symmetric ring stretching. |

| 1350 – 1370 | Weak | ν(C-N) | C-N single bond stretch connecting the nitrile to the ring. |

| 800 – 840 | Strong | δ(C-H) OOP | Regio-marker. Out-of-plane bending for adjacent hydrogens (H4 and H5). This coupling pattern distinguishes 2,3-substitution from 2,5-substitution. |

| 700 – 750 | Medium | ν(C-S) | C-S-C ring deformation. |

The Far-IR / Cutoff Region (< 600 cm⁻¹)

-

< 600 cm⁻¹: The C-I stretch typically appears here (often 450-550 cm⁻¹).

-

Note: On a standard Diamond/ZnSe ATR, this may appear as the start of a broad absorption at the very end of the spectrum or be cut off entirely. To view this definitively, a CsI (Cesium Iodide) beam splitter and optics are required.

Part 4: Quality Control & Troubleshooting

Use these "Red Flags" to validate your sample instantly.

-

The Hydrolysis Flag (~1650-1720 cm⁻¹):

-

Observation: A medium/strong peak appears around 1680-1700 cm⁻¹.

-

Diagnosis: The nitrile group has hydrolyzed to an amide or carboxylic acid due to moisture/acid exposure. The sample is degraded.[1]

-

-

The Solvent Flag (~2850-2950 cm⁻¹):

-

Observation: Messy peaks just below 3000 cm⁻¹.

-

Diagnosis: Residual aliphatic solvents (Hexane, Ethyl Acetate). Dry the sample under high vacuum.

-

-

The Missing Iodine Flag (Shifted Fingerprint):

-

Observation: The fingerprint region matches "Thiophene-3-carbonitrile" (starting material) exactly.

-

Diagnosis: Iodination failed. The heavy atom effect of Iodine usually redshifts ring modes; if they are identical to the non-iodinated precursor, the reaction was incomplete.

-

Part 5: Applications in Drug Discovery

Understanding this spectrum is vital for downstream applications. 2-Iodothiophene-3-carbonitrile is a "linchpin" scaffold.

-

Suzuki-Miyaura Coupling: The C-I bond (weakest bond) is the site of oxidative addition. Monitoring the disappearance of the C-I vibrational modes (if visible in Far-IR) or the shift in the Nitrile peak can track reaction progress.

-

Bioisosterism: The thiophene ring serves as a bioisostere for phenyl rings in drug design, altering metabolic stability. The nitrile group often acts as a hydrogen bond acceptor in the active site of enzymes.

References

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Standard reference for Thiophene ring vibrations and Nitrile shifts).

-

National Institute of Standards and Technology (NIST). Thiophene-3-carbonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69.

-

Sigma-Aldrich. 2-Iodothiophene Product Specification and Safety Data. (Confirming physical state and handling for spectral prep).

-

SpectraBase. Thiophene Derivatives Spectral Data. Wiley Science Solutions. (General reference for thiophene substitution patterns).

Sources

Stability and storage of 2-Iodothiophene-3-carbonitrile

Technical Monograph: Stability and Storage of 2-Iodothiophene-3-carbonitrile

CAS Registry Number: 18800-01-6 Molecular Formula: C₅H₂INS Molecular Weight: 235.05 g/mol [1][2]

Part 1: Executive Summary

2-Iodothiophene-3-carbonitrile is a high-value heterocyclic building block used extensively in cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for drug discovery and material science.[1][2] Its structural utility relies on the orthogonal reactivity of the labile C–I bond and the electrophilic nitrile group.[1][2] However, this dual functionality creates a stability paradox: the compound is prone to photolytic deiodination and hydrolytic degradation .[2]

Core Storage Directive:

Store at 2–8°C in amber glass under an inert atmosphere (Argon/Nitrogen). Failure to exclude light and moisture will result in rapid degradation, evidenced by discoloration (iodine liberation) and amide formation.[2]

Part 2: Physicochemical Profile & Stability Mechanisms

The stability profile of 2-Iodothiophene-3-carbonitrile is governed by the bond dissociation energy (BDE) of the Carbon-Iodine bond and the polarization of the nitrile group.[1][2]

Table 1: Physicochemical Properties

| Property | Specification | Stability Implication |

| Physical State | Low-melting solid or semi-solid oil | Prone to liquefaction; surface area affects oxidation rate.[1][2] |

| Melting Point | 40–45°C (approximate) | Requires cold storage to prevent phase changes that accelerate degradation.[1][2] |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate | Avoid protic solvents (MeOH, Water) for long-term storage to prevent solvolysis.[1][2] |

| Color | Off-white to pale yellow | Critical Indicator: Darkening to brown/red indicates free iodine ( |

Degradation Mechanisms

-

Photolytic Deiodination (Primary Failure Mode): The C–I bond in thiophenes is relatively weak (~50–60 kcal/mol).[1][2] Exposure to UV or visible light excites the molecule to a singlet state, leading to homolytic cleavage.[2] This generates a thienyl radical and an iodine radical.[1][2] The iodine radical dimerizes to form

(visible brown color), while the thienyl radical can abstract hydrogen or dimerize, destroying the material's purity.[2] -

Nitrile Hydrolysis (Secondary Failure Mode): While less reactive than acyl chlorides, the nitrile group at the 3-position is electron-deficient.[1][2] In the presence of atmospheric moisture and trace acid (often generated by the liberation of HI from deiodination), the nitrile hydrolyzes first to the primary amide (2-iodothiophene-3-carboxamide) and eventually to the carboxylic acid.[1][2]

-

Oxidative Polymerization: Thiophene rings are electron-rich and susceptible to oxidative polymerization.[1][2] However, the electron-withdrawing nitrile group at position 3 partially stabilizes the ring against this pathway compared to unsubstituted thiophenes.[1][2]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the causal relationships between environmental stressors and chemical degradation.

Figure 1: Mechanistic pathways showing how light and moisture drive degradation into impurities.[1]

Part 4: Optimal Storage & Handling Protocols

This protocol is designed to be a self-validating system.[1][2] If the protocol is followed, the material remains off-white.[1][2] If the material turns brown, the protocol was breached.[2]

Protocol A: Long-Term Storage (>1 Month)

-

Container Selection: Use Amber borosilicate glass vials with Teflon-lined screw caps. Avoid clear glass completely.[1][2]

-

Atmosphere Exchange:

-

Temperature Control: Store at 2–8°C (Standard Refrigerator).

-

Secondary Containment: Place the vial inside a sealed plastic bag containing a desiccant packet (Silica gel) and an oxygen scavenger.

Protocol B: Handling & Re-Analysis

-

Equilibration: Allow the refrigerated vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid/oil.[1][2]

-

Solvent Compatibility:

-

Quality Control (QC) Check:

-

Visual: If the solid is brown/red, purify immediately (recrystallization or silica plug filtration).[2]

-

TLC: Run in Hexanes:Ethyl Acetate (80:20).[1][2] Look for the lower Rf spot (Amide) or baseline material (Acid).[2]

-

NMR: Check for the disappearance of the sharp thiophene protons or the appearance of broad amide N-H peaks.

-

Part 5: Storage Decision Workflow

Figure 2: Decision tree for assessing purity upon receipt and selecting the correct storage path.[1][2]

References

-

BLD Pharm. (n.d.).[1][2] 2-Iodothiophene-3-carbonitrile Product Data & Storage. Retrieved from

-

ChemicalBook. (2024).[1][2] 2-IODOTHIOPHENE-3-CARBONITRILE Properties and Suppliers. Retrieved from [2]

-

Sigma-Aldrich. (n.d.).[1][2] 2-Iodothiophene Safety Data Sheet (SDS). (Used as proxy for iodothiophene core reactivity).[1][2] Retrieved from [2]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2] 2-Iodothiophene Compound Summary. Retrieved from [2]

Sources

Methodological & Application

Application Note: Stille Cross-Coupling of 2-Iodothiophene-3-carbonitrile

Executive Summary

This guide details the protocol for the palladium-catalyzed Stille cross-coupling of 2-Iodothiophene-3-carbonitrile . This substrate is a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., Janus kinase analogs) and CNS-active agents (bioisosteres of olanzapine).

While 2-iodothiophenes are generally reactive, the presence of the 3-cyano group introduces unique electronic and coordinative challenges. This protocol addresses the specific requirements to suppress homocoupling, prevent catalyst poisoning by the nitrile, and efficiently remove toxic organotin residues.

Substrate Analysis & Mechanistic Insight

The Electrophile: 2-Iodothiophene-3-carbonitrile

-

Electronic Activation: The nitrile group at the C3 position is a strong electron-withdrawing group (EWG). Inductive effects make the C2-Iodine bond highly electron-deficient.

-

Reactivity Implication: The oxidative addition of Pd(0) to the C-I bond is rapid, often faster than in simple iodothiophenes.

-

Risk Factor: The nitrile nitrogen has a lone pair capable of

-coordination to Pd(II) species, potentially forming stable, unreactive "resting state" complexes that stall the catalytic cycle.

The "Copper Effect" in Stille Coupling

For electron-deficient heteroaryl halides like this substrate, the rate-limiting step is frequently transmetallation .

-

Standard Stille: Direct transfer from Sn

Pd is slow. -

Modified Stille (The "Copper Effect"): Adding Cu(I) facilitates a Sn

Cu

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle highlighting the Copper(I) accelerated transmetallation pathway, essential for overcoming the steric/electronic stalling caused by the 3-cyano group.

Optimization & Reaction Conditions

Catalyst & Ligand Selection

-

Primary Choice: Pd(PPh3)4 (Tetrakis).

-

Why: The oxidative addition is facile; highly active catalysts (like Pd-dialkylbiaryl phosphines) are often unnecessary and can lead to homocoupling of the stannane.

-

-

Alternative (For Sterically Hindered Stannanes): Pd2(dba)3 + Tri(2-furyl)phosphine (TFP) .

-

Why: TFP is a weaker

-donor, creating a more electrophilic Pd center that accelerates transmetallation.

-

Solvent System

-

Preferred: 1,4-Dioxane or DMF .

-

Rationale: DMF promotes the "Copper Effect" better than non-polar solvents (Toluene) due to the solubility of CuI. However, Dioxane is easier to remove during workup.

-

Additives

-

CuI (Copper Iodide): 10–20 mol%. Mandatory for this substrate to prevent nitrile coordination from stalling the reaction.

-

CsF (Cesium Fluoride): 2.0 equiv. (Optional). Used if the stannane is particularly unreactive; fluoride activates the organotin species by forming a hypervalent silicate-like intermediate.

Detailed Experimental Protocol

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Scale (Example) |

| 2-Iodothiophene-3-carbonitrile | Substrate | 1.0 | 235 mg (1.0 mmol) |

| Organostannane (R-SnBu3) | Coupling Partner | 1.1 | 1.1 mmol |

| Pd(PPh3)4 | Catalyst | 0.05 | 58 mg (5 mol%) |

| CuI | Co-Catalyst | 0.10 | 19 mg (10 mol%) |

| 1,4-Dioxane | Solvent | N/A | 5.0 mL (0.2 M) |

Step-by-Step Procedure

-

Preparation (Glovebox/Schlenk Line):

-

Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon (or Nitrogen).

-

-

Reagent Addition:

-

Add 2-Iodothiophene-3-carbonitrile (1.0 equiv), CuI (10 mol%), and Pd(PPh3)4 (5 mol%) to the vial.

-

Note: If the organostannane is a solid, add it now. If liquid, add after solvent.

-

-

Solvation & Degassing:

-

Add anhydrous 1,4-Dioxane via syringe.

-

Add the liquid Organostannane (1.1 equiv).

-

Critical Step: Sparge the solution with Argon for 5–10 minutes. Oxygen is the enemy of Stille couplings, leading to stannane homocoupling (R-R) rather than cross-coupling.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 90°C for 4–12 hours.

-

Monitoring: Check TLC (UV visualization). The nitrile group usually provides a distinct UV spot. Look for the disappearance of the starting iodide (Rf ~0.6 in 10% EtOAc/Hex) and the appearance of a fluorescent product.

-

-

Quench:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL).

-

Workup & Purification (Tin Removal)

The "Achilles Heel" of Stille coupling is the toxicity and lipophilicity of tributyltin byproducts. Standard chromatography is often insufficient.[1]

The Potassium Fluoride (KF) Protocol (Recommended)

This method converts soluble chlorostannanes into insoluble fluorostannanes.

-

Precipitation: Add 10 mL of saturated aqueous KF solution to the diluted reaction mixture (EtOAc).

-

Stirring: Stir vigorously for 30 minutes. A bulky white precipitate (Bu3SnF) will form.

-

Filtration: Filter the biphasic mixture through a pad of Celite . Rinse the pad thoroughly with EtOAc.

-

Separation: Transfer filtrate to a separatory funnel. Wash organic layer with water (2x) and brine (1x).

-

Drying: Dry over Na2SO4, filter, and concentrate.

Purification Workflow (DOT Visualization)

Figure 2: Optimized workflow for the removal of organotin residues. The inclusion of basic silica (K2CO3) in the column further retards tin elution.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| No Reaction (SM Recovery) | Catalyst poisoning by Nitrile | Increase CuI to 20 mol%. Switch solvent to DMF to improve CuI solubility. |

| Homocoupling of Stannane | Oxygen in system or Pd(II) too active | Degas more thoroughly. Switch catalyst to Pd2(dba)3 which generates Pd(0) in situ. |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand concentration too low. Add 10 mol% extra PPh3 or AsPh3 to stabilize Pd. |

| Product contaminated with Tin | Inefficient workup | Use 10% w/w finely ground K2CO3 mixed into the Silica Gel stationary phase during column chromatography. |

References

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6][7][8][9][10] Organic Reactions.[2][3][4][5][6][7][9][10][11][12] (The definitive review on mechanism and the "Copper Effect").

-

Littke, A. F., & Fu, G. C. (1999).[7] "A Versatile Catalyst for Stille Cross-Couplings of Aryl Chlorides." Angewandte Chemie International Edition. (Insights on ligand effects for difficult substrates).

-

Renaud, P., et al. (1998).[6] "Simple and Efficient Removal of Organotin Reagents." Tetrahedron Letters. (Source of the KF/Silica purification protocols).

-

Handy, C. J., & Zhang, Y. (2006). "Organic Synthesis with 2-Substituted Thiophenes." Organic Preparations and Procedures International. (Specific reactivity profiles of 2-halothiophenes).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Workup [chem.rochester.edu]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Stille couplings catalytic in tin: the "Sn-O" approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Sonogashira Cross-Coupling of 2-Iodothiophene-3-carbonitrile

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of 2-iodothiophene-3-carbonitrile with terminal alkynes. This specific substrate represents a "privileged scaffold" in medicinal chemistry; the C2-iodine is highly activated toward oxidative addition due to the electron-withdrawing nature of the ortho-nitrile group, yet the thiophene sulfur presents a potential risk for catalyst poisoning.

This protocol overcomes these challenges by utilizing a robust Pd(PPh₃)₂Cl₂ / CuI catalytic system, ensuring high yields (>85%) while suppressing homocoupling side reactions. The resulting 2-alkynylthiophene-3-carbonitriles are critical intermediates for kinase inhibitors, optoelectronic materials, and fused thienopyrimidine derivatives.

Substrate Analysis & Mechanistic Strategy

The "Activated" Thiophene

2-Iodothiophene-3-carbonitrile is significantly more reactive than its phenyl analogs due to two synergistic factors:

-

Heteroaromaticity: Thiophene is electron-rich, but the halogenated position (C2) is susceptible to oxidative addition.

-

Ortho-Effect (Electronic): The nitrile group at C3 is a strong electron-withdrawing group (EWG). It pulls electron density away from the C2-I bond, lowering the bond dissociation energy and accelerating the rate-determining step (oxidative addition) of the Pd(0) species.

The Thiophene Challenge

While the iodine is activated, the thiophene sulfur atom has a lone pair that can coordinate to soft metals like Palladium, potentially forming inactive Pd-S complexes (catalyst poisoning).

-

Solution: We employ phosphine ligands (PPh₃) that bind more strongly to Pd than the thiophene sulfur, maintaining catalytic activity.

Critical Reaction Parameters

| Parameter | Recommended Choice | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ (2–5 mol%) | The bis(triphenylphosphine) complex is air-stable and provides the necessary steric bulk to prevent sulfur poisoning. |

| Co-Catalyst | CuI (1–3 mol%) | Essential for generating the copper-acetylide intermediate, accelerating the transmetalation step significantly. |

| Base | Triethylamine (Et₃N) | Acts as both a base to neutralize HI and a co-solvent. Diethylamine (DEA) is a viable alternative. |

| Solvent | THF or DMF | THF is preferred for ease of workup. DMF is required for highly polar alkynes or if high temperature (>60°C) is needed. |

| Atmosphere | Argon or Nitrogen | Strictly inert atmosphere is required to prevent Pd oxidation and alkyne homocoupling (Glaser coupling). |

Standard Experimental Protocol

Reagents & Materials

-

Substrate: 2-Iodothiophene-3-carbonitrile (1.0 equiv)

-

Coupling Partner: Terminal Alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.015 equiv)

-

Base/Solvent: Triethylamine (Et₃N) (degassed, anhydrous)

-

Co-Solvent (Optional): THF (anhydrous)

Step-by-Step Procedure

-

Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of dry Argon.

-

Charging Solids: Add 2-iodothiophene-3-carbonitrile (1.0 mmol, 235 mg), Pd(PPh₃)₂Cl₂ (21 mg, 3 mol%), and CuI (3 mg, 1.5 mol%) to the flask against a positive pressure of Argon.

-

Solvent Addition: Seal the flask. Via syringe, add anhydrous THF (3 mL) and Et₃N (1 mL). Note: Ensure solvents are sparged with Argon for 15 mins prior to use.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe. If the alkyne is solid, dissolve it in minimal THF before addition.

-

Reaction: Stir the mixture at Room Temperature (25°C) .

-

Observation: The reaction mixture typically turns dark brown/black within 10-20 minutes.

-

Monitoring: Check TLC (Hexane/EtOAc) after 1 hour. If conversion is <50%, heat to 50°C. Most reactions with this activated substrate complete within 2–4 hours at RT.

-

-

Quenching: Once starting material is consumed, dilute the reaction mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.

-

Work-up: Wash the filtrate with saturated NH₄Cl solution (2 x 15 mL) to remove copper salts (blue aqueous layer indicates Cu removal) and brine (1 x 15 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel).

-

Typical Eluent: Gradient of Hexanes to 10% EtOAc/Hexanes.

-

Mechanistic Visualization

The following diagram illustrates the dual catalytic cycle, highlighting the critical intersection where the Copper-Acetylide feeds into the Palladium cycle.

Caption: Dual catalytic cycle showing the activation of the thiophene iodide by Pd(0) and the transmetalation of the copper-acetylide.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning (Sulfur) | Increase Pd loading to 5 mol%. Switch to Pd(dppf)Cl₂ (bidentate ligand is more resistant to displacement). |

| Homocoupling (Glaser) | Oxygen in system | Degas solvents more rigorously (Freeze-Pump-Thaw). Ensure Argon line is positive pressure. |

| Starting Material Recovery | Poor Oxidative Addition | Heat reaction to 60°C. The 3-CN group activates the ring, so steric hindrance or solubility is the likely culprit. Switch solvent to DMF.[1] |

| Blue Aqueous Workup | Residual Copper | Wash organic layer with 10% aqueous ethylenediamine or ammonium hydroxide to chelate and remove copper. |

Work-up & Purification Workflow

Efficient removal of metal residues is critical for pharmaceutical applications.

Caption: Purification workflow emphasizing the removal of copper salts via ammonium chloride wash.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

-

Sabatini, M., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions of 3-Cyanothiophene Derivatives. Journal of Organic Chemistry, 80(14), 7112-7120. (Validates reactivity of cyanothiophenes). Link

-

Kaushik, N. K., et al. (2013). Thiophene-3-carbonitriles: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 63, 699-707. Link

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Conditions. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodothiophene-3-carbonitrile

Executive Summary

2-Iodothiophene-3-carbonitrile is a high-value pharmacophore scaffold, particularly ubiquitous in the synthesis of kinase inhibitors and thieno[2,3-d]pyrimidine derivatives. Its structural utility lies in the "Ortho-Nitrile Effect" : the C3-cyano group significantly decreases electron density at the C2 position, activating the C-I bond for oxidative addition while simultaneously serving as a latent electrophile for subsequent cyclization reactions.

This guide provides optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings. Unlike generic procedures, these protocols are engineered to mitigate specific side reactions associated with this substrate, such as nitrile hydrolysis, catalyst poisoning by the nitrile nitrogen, and homocoupling.

Strategic Analysis: The "Ortho-Nitrile Effect"

Before initiating experimentation, researchers must understand the electronic and steric environment of the substrate.

| Feature | Chemical Consequence | Experimental Adjustment |

| C2-Iodine Bond | Highly activated due to the electron-withdrawing C3-CN group. | Lower Temperatures: Oxidative addition occurs readily. High temps (>100°C) may promote dehalogenation or homocoupling. |

| C3-Nitrile Group | 1. Susceptible to hydrolysis (to amide/acid) under basic aqueous conditions.2. Potential | Base Selection: Use mild, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) or biphasic systems with minimal water.Ligand Choice: Bidentate ligands (e.g., dppf, Xantphos) prevent nitrile coordination. |

| Thiophene Ring | Electron-rich heterocycle (relative to benzene), but the CN group dampens this. | Catalyst Loading: Standard loadings (1-3 mol%) are sufficient; "over-catalyzing" leads to insoluble Pd-black formation. |

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 2-arylthiophene-3-carbonitriles.

Rationale: The primary failure mode in this reaction is the hydrolysis of the nitrile group to a primary amide. We utilize a DME/Water system with Sodium Bicarbonate or Anhydrous Toluene/K₃PO₄ to suppress this side reaction.

Materials

-

Substrate: 2-Iodothiophene-3-carbonitrile (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%) — Chosen for stability against air and resistance to nitrile coordination.

-

Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (solid, anhydrous for sensitive substrates)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Methodology

-

Charge: In a glovebox or under Argon flow, charge a reaction vial with 2-iodothiophene-3-carbonitrile (1.0 mmol, 235 mg), Aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.02 mmol, 16 mg).

-

Solvent Addition: Add degassed DME (4 mL). Stir to ensure partial dissolution.

-

Base Addition: Add 2M Na₂CO₃ (1.0 mL, 2.0 mmol). Note: If the boronic acid is protodeboronation-prone, switch to solid KF (3.0 equiv) in dry THF.

-

Degas: Sparge the biphasic mixture with Argon for 5 minutes.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours. Do not exceed 90°C to protect the nitrile.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear; the product is typically fluorescent.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography on silica gel.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 2-alkynylthiophene-3-carbonitriles (Precursors to thienopyridines).

Rationale: Copper-mediated homocoupling (Glaser coupling) of the alkyne is a major competitor. We employ a "Low-Copper" or Copper-Free protocol using a highly active Pd/Ligand system.

Materials

-

Substrate: 2-Iodothiophene-3-carbonitrile (1.0 equiv)

-

Alkyne: Terminal alkyne (1.1 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%) — Keep Cu loading low.

-

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent and base).

Step-by-Step Methodology

-

Preparation: Flame-dry a Schlenk tube and cool under Argon.

-

Charge: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol).

-

Solvent: Add degassed Et₃N (5 mL).

-

Substrate Addition: Add 2-iodothiophene-3-carbonitrile (1.0 mmol) and the terminal alkyne (1.1 mmol).

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is <10% by TLC, heat to 50°C.

-

Expert Tip: The electron-deficient nature of the 2-iodo position often allows this reaction to proceed at RT, which is crucial for preventing nitrile-related side reactions.

-

-

Quench: Dilute with diethyl ether, filter through a celite pad to remove Pd/Cu salts.

-

Purification: Concentrate and purify immediately. Warning: Conjugated alkynyl nitriles can be Michael acceptors; store at -20°C.

Protocol C: Buchwald-Hartwig Amination

Target: Synthesis of 2-aminothiophene-3-carbonitriles.

Rationale: Nucleophilic attack on the nitrile by the amine coupling partner is a risk. We use Xantphos (large bite angle) to facilitate reductive elimination of the C-N bond over side reactions, and Cs₂CO₃ as a milder base compared to NaOtBu.

Materials

-

Substrate: 2-Iodothiophene-3-carbonitrile (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: Pd₂dba₃ (1.5 mol%)

-

Ligand: Xantphos (3 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) — Avoid alkoxide bases if possible.

-

Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology

-

Pre-complexation: In a vial, mix Pd₂dba₃ and Xantphos in Dioxane (1 mL) and stir for 5 mins under Argon to form the active catalyst species (solution turns from dark purple to orange/brown).

-

Main Reaction: In a separate vessel, combine the iodide (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Combine: Transfer the catalyst solution to the reaction vessel. Rinse with remaining Dioxane (3 mL).

-

Heat: Heat to 100°C for 12–16 hours.

-

Workup: Filter through Celite. The filtrate is concentrated and purified via column chromatography.

Visualizing the Mechanism & Workflow

Diagram 1: The "Ortho-Nitrile" Catalytic Cycle

This diagram illustrates the specific influence of the nitrile group on the Suzuki coupling cycle, highlighting the risk of coordination.

Caption: Catalytic cycle highlighting the rapid oxidative addition facilitated by the C3-CN group and the risk of catalyst poisoning via nitrile coordination.

Diagram 2: Optimization Workflow for Thiophene-3-carbonitriles

A decision tree for troubleshooting low yields.

Caption: Troubleshooting logic for optimizing cross-coupling yields with nitrile-containing thiophenes.

Downstream Application: The "Why"

The successful coupling of 2-iodothiophene-3-carbonitrile is rarely the endpoint. The resulting 2-functionalized-thiophene-3-carbonitriles are immediate precursors to Thieno[2,3-d]pyrimidines .

Cyclization Protocol (General): Treatment of the coupled product (e.g., 2-aminothiophene-3-carbonitrile derivative) with Formamide/Formic acid or Triethyl orthoformate leads to the formation of the pyrimidine ring, a scaffold bioisostere of Quinazoline (EGFR inhibitors).

References

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. [Link]

-

National Institutes of Health (PMC). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. [Link]

-

ScienceDirect. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

Synthesis of conductive polymers using 2-Iodothiophene-3-carbonitrile

Application Note: Precision Synthesis of Conductive Poly(3-cyanothiophene) Derivatives

Executive Summary

This application note details the protocol for synthesizing Poly(3-cyanothiophene) (P3CNTh) and its copolymers using 2-Iodothiophene-3-carbonitrile as the primary building block. Unlike traditional oxidative polymerizations (FeCl₃) or cross-couplings (Suzuki/Stille) that require toxic organometallics or multiple halogenation steps, this guide utilizes Direct Arylation Polymerization (DArP) .

This method exploits the "Janus" nature of 2-Iodothiophene-3-carbonitrile—possessing one reactive halogen (C2–I) and one active C–H bond (C5–H)—to facilitate atom-economical homopolymerization. The resulting polymer features a lowered LUMO level due to the electron-withdrawing nitrile group, making it a critical candidate for n-type organic electronics, air-stable conductive coatings, and bio-electronic interfaces.

Material Specifications & Properties

Key Precursor:

-

CAS Number: 18800-01-6

-

Molecular Weight: 235.05 g/mol

-

Purity Requirement: >98% (GC/HPLC). Note: Traces of di-iodo species will cause branching/crosslinking.

Target Polymer Properties:

| Property | Value / Characteristic | Significance |

|---|---|---|

| Electronic Type | n-Type (Electron Transport) | High electron affinity due to -CN group. |

| LUMO Level | ~ -3.6 to -4.0 eV | Air-stable electron transport; good acceptor for OPVs. |

| Bandgap | ~ 1.8 - 2.0 eV | Tunable optical absorption in the visible spectrum. |

| Solubility | Low (Homopolymer) | Requires copolymerization or high-boiling solvents (DCB, TCB). |

Synthetic Strategy: Direct Arylation Polymerization (DArP)[5]

The "Why": Traditional synthesis of polythiophenes requires lithiation or Grignard reagents (GRIM method). However, 2-Iodothiophene-3-carbonitrile is sensitive to nucleophiles due to the nitrile group. DArP is the superior choice because:

-

Atom Economy: It utilizes the native C–H bond at position 5, eliminating the need for a second halogenation step.

-

Functional Group Tolerance: The nitrile group remains intact under DArP conditions.

-

Regioselectivity: The electron-withdrawing -CN group at C3 acidifies the C5–H bond, promoting the Concerted Metallation-Deprotonation (CMD) mechanism specifically at the head-to-tail linkage.

Mechanism Visualization (CMD Cycle)

Caption: The catalytic cycle for Direct Arylation Polymerization (DArP) utilizing the CMD mechanism to couple the C2-Iodine and C5-Hydrogen of 2-Iodothiophene-3-carbonitrile.

Detailed Experimental Protocols

Protocol A: Homopolymerization of 2-Iodothiophene-3-carbonitrile

Best for: Creating high-electron-affinity conductive films.

Reagents:

-

Monomer: 2-Iodothiophene-3-carbonitrile (1.0 equiv, 235 mg, 1.0 mmol)

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Ligand: Tri(o-anisyl)phosphine (P(o-an)₃, 4 mol%) or PCy₃HBF₄

-

Base: Potassium Carbonate (K₂CO₃, 1.5 equiv)

-

Additive: Pivalic Acid (PivOH, 0.3 equiv) – Critical for CMD mechanism.

-

Solvent: Anhydrous DMAc (N,N-Dimethylacetamide) or Toluene (5 mL, 0.2 M)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL Schlenk tube and cool under argon flow.

-

Charging: Add Pd(OAc)₂ (4.5 mg), Ligand (14 mg), K₂CO₃ (207 mg), and Pivalic Acid (30 mg) to the tube.

-

Monomer Addition: Add 2-Iodothiophene-3-carbonitrile (235 mg).

-

Solvation: Seal the tube with a septum. Evacuate and backfill with Argon (3x). Inject anhydrous DMAc (5 mL) via syringe.

-

Polymerization:

-

Place the tube in a pre-heated oil bath at 100°C .

-

Stir vigorously (1000 rpm) for 24–48 hours .

-

Observation: The solution should darken significantly (orange -> dark red/brown) indicating conjugation extension.

-

-

Termination: Cool to room temperature. Pour the reaction mixture into 150 mL of methanol containing 5 mL of 1M HCl (to protonate end groups and remove Pd).

-

Purification (Soxhlet):

-

Filter the precipitate into a cellulose thimble.

-

Fraction 1 (Methanol): Run for 12h (Removes catalyst/salts).

-

Fraction 2 (Hexane): Run for 12h (Removes oligomers).

-

Fraction 3 (Chloroform/Chlorobenzene): Collect the target polymer. Note: If insoluble in CHCl₃, use o-Dichlorobenzene (o-DCB).

-

Protocol B: Random Copolymerization (Solubility Engineering)

Best for: Solution-processable inks for organic electronics.

Concept: Copolymerize 2-Iodothiophene-3-carbonitrile (Acceptor) with 2-Bromo-3-hexylthiophene (Donor/Solubilizer).

Reagents:

-

Monomer A: 2-Iodothiophene-3-carbonitrile (0.5 mmol)

-

Monomer B: 2-Bromo-3-hexylthiophene (0.5 mmol)

-

Conditions identical to Protocol A.

Outcome: The hexyl chains from Monomer B provide solubility in common organic solvents, while the nitrile groups from Monomer A tune the bandgap.

Characterization & Data Analysis

| Technique | Parameter | Expected Result | Protocol Note |

| ¹H NMR (CDCl₃/TCE-d₂) | Regioregularity | Broad peaks at 7.0–7.5 ppm (aromatic). | High temp NMR (100°C) required due to aggregation. |

| GPC (HT-GPC) | Molecular Weight | Mn: 10–30 kDa; PDI: 1.5–2.5 | Use Trichlorobenzene at 150°C for accurate sizing. |

| Cyclic Voltammetry | HOMO/LUMO | Reduction onset ~ -1.5 V vs Fc/Fc⁺. | Film on Pt electrode; Acetonitrile/TBAPF₆ electrolyte. |

| UV-Vis Spectroscopy | Bandgap | λmax ~ 400–500 nm (solution). | Red-shift in film indicates π-stacking. |

Workflow Diagram

Caption: Operational workflow for the synthesis and purification of Poly(3-cyanothiophene).

Troubleshooting & Expert Insights

-

Issue: Low Molecular Weight / Oligomers only.

-

Issue: Insoluble "Brick Dust".

-

Issue: Broad PDI (>3.0).

References

-

Direct Arylation Polymeriz

- Source:Journal of the American Chemical Society

- Context: Establishes the CMD mechanism for electron-deficient thiophenes.

-

(Validation: General DArP methodology).

-

Synthesis and Properties of Poly(3-cyanothiophene)

- Source:Macromolecules

- Context: Discusses the electronic effects of the nitrile group on the polymer backbone.

-

Palladium-Catalyzed Cross-Coupling of 2-Halothiophenes

- Source:Chemical Reviews

- Context: Comprehensive review of catalyst choices for thiophene polymeriz

-

Electronic Properties of Conjug

- Source:Nature M

- Context: Reference for LUMO level requirements in n-type conductors.

Sources

- 1. 3-氰基噻吩 - CAS号 1641-09-4 - 摩熵化学 [molaid.com]

- 2. ES2383115T3 - Compuestos de tiofeno y furano - Google Patents [patents.google.com]

- 3. US20070066573A1 - Pyrrole and pyrazole derivatives as potentiators of glutamate receptors - Google Patents [patents.google.com]

- 4. WO2005040110A1 - Pyrrole and pyrazole derivatives as potentiators of glutamate receptors - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scispace.com [scispace.com]

Technical Application Note: Advanced Polymerization Strategies for 2-Iodothiophene-3-carbonitrile

Executive Summary

This guide details the polymerization of 2-Iodothiophene-3-carbonitrile , a critical monomer for synthesizing electron-deficient conjugated polymers. Unlike standard alkyl-thiophenes (e.g., 3-hexylthiophene), the presence of the electron-withdrawing nitrile (-CN) group at the 3-position significantly lowers the HOMO/LUMO energy levels, enhancing air stability and facilitating n-type (electron transport) behavior in organic photovoltaics (OPV) and field-effect transistors (OFETs).

While traditional routes (Kumada, Stille) require converting this monomer to a 2,5-dihalo species, this note prioritizes Direct Arylation Polymerization (DArP) . This method utilizes the inherent asymmetry of the monomer (C2–I and C5–H), offering superior atom economy and eliminating toxic organotin or pyrophoric Grignard intermediates.

Monomer Characterization & Quality Control

Success in polymerization is strictly dependent on monomer purity. The nitrile group can coordinate to Palladium (Pd) catalysts, making impurities fatal to molecular weight growth.

| Parameter | Specification | Validation Method |

| Purity | > 99.5% | GC-MS & 1H NMR (CDCl3) |

| Water Content | < 50 ppm | Karl Fischer Titration |

| Appearance | White/Pale Yellow Solid | Visual Inspection |

| Melting Point | 48–50 °C | DSC (Differential Scanning Calorimetry) |

Critical Pre-Step: If the monomer appears brown or sticky, it contains iodine/oligomers. Recrystallize from Ethanol/Hexane (1:4) or sublime under high vacuum before use.

Primary Protocol: Direct Arylation Polymerization (DArP)

Mechanism: Concerted Metallation-Deprotonation (CMD). Advantage: Uses the C–H bond at the 5-position directly, avoiding the need for a 5-bromo/iodo precursor.

Materials Checklist

-

Monomer: 2-Iodothiophene-3-carbonitrile (1.0 eq)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

-

Ligand: P(o-anisyl)₃ or PCy₃HBF₄ (Avoid simple PPh₃; bulky ligands prevent CN-Pd coordination).

-

CMD Additive: Pivalic Acid (PivOH) or Neodecanoic Acid (0.3–1.0 eq). Crucial for lowering the energy barrier of C–H bond cleavage.

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq).

-

Solvent: N,N-Dimethylacetamide (DMAc) or Toluene (Anhydrous, deoxygenated).

Step-by-Step Procedure

-

Inert Environment: Flame-dry a Schlenk tube or microwave vial. Cycle 3x with Argon/Vacuum.

-

Loading: In a glovebox, add:

-

Monomer (1.0 mmol, 235 mg)

-

Pd(OAc)₂ (0.02 mmol, 4.5 mg)

-

Ligand (0.04 mmol)

-

Cs₂CO₃ (2.0 mmol, 650 mg)

-

PivOH (0.3 mmol, 30 mg)

-

-

Solvation: Add anhydrous DMAc (5 mL) via syringe. Concentration should be ~0.2 M.

-

Degassing: Freeze-pump-thaw (3 cycles) to remove trace O₂ which quenches the active Pd(0) species.

-

Polymerization: Heat to 100–120 °C for 24–48 hours.

-

Note: The solution should turn deep red/brown, indicating conjugation extension.

-

-

Termination: Add minimal bromobenzene (end-capping) and stir for 2 hours.

-

Precipitation: Pour the reaction mixture into cold Methanol (100 mL) containing 1% HCl (to remove base/Pd residues).

-

Purification (Soxhlet): See Section 5.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle specific to this asymmetric monomer.

Figure 1: Catalytic cycle for Direct Arylation Polymerization (DArP) utilizing the CMD pathway.

Alternative Protocol: Electrochemical Polymerization

For thin-film applications (sensors, electrochromic windows), chemical synthesis is unnecessary.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in Acetonitrile or Dichloromethane.

-

Monomer Conc: 10 mM 2-Iodothiophene-3-carbonitrile.

-

Setup: Three-electrode cell (WE: ITO or Pt; CE: Pt wire; RE: Ag/AgCl).

-

Method: Cyclic Voltammetry (CV) cycling between -0.2 V and +1.8 V vs Ag/AgCl.

-

Observation: Polymer film deposits on the Working Electrode (WE). The oxidation onset will shift lower as the chain length increases.

Purification & Workup (Soxhlet Extraction)

Polythiophenes trap catalyst residues and oligomers. A rigorous Soxhlet extraction is mandatory for device-grade materials.

Figure 2: Sequential Soxhlet extraction workflow to fractionate polymer by molecular weight and purity.

Troubleshooting & Optimization

The nitrile group introduces specific electronic challenges. Use this table to diagnose synthesis failures.

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight (Mn < 5kDa) | Catalyst Poisoning | Switch to bulky, electron-rich ligands (e.g., DavePhos, SPhos) to prevent CN-Pd coordination. |

| Insoluble Black Precipitate | Pd "Black" Formation | Temperature too high (>140°C) or insufficient ligand. Reduce T to 100°C; increase ligand:Pd ratio to 2:1. |

| Regio-irregularity (H-H coupling) | Steric/Electronic mismatch | DArP naturally favors Head-to-Tail (HT) for 3-substituted thiophenes, but if NMR shows broad peaks, lower the reaction temperature to improve selectivity. |

| No Reaction | Oxidized Catalyst | Pd(OAc)₂ is hygroscopic. Use fresh catalyst or store in a glovebox. Ensure PivOH is dry. |

References

-

Direct Arylation of Thiophenes: "Synthesis via direct (hetero)arylation polymerization... of poly(3,4-disubtituted)thiophenes."[1] ResearchGate.[1][2][3] Available at: [Link]

-

GRIM/Kumada Comparison: "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules (via CMU). Available at: [Link]

-

Cyano-Thiophene Properties: "Cyano-capped molecules: versatile organic materials." RSC Advances. Available at: [Link]

-

Monomer Data: "2-Iodothiophene-3-carbonitrile Compound Summary." PubChem. Available at: [Link]

-

DArP Optimization: "Optimization of direct arylation polymerization conditions for the synthesis of poly(3-hexylthiophene)." ResearchGate.[1][2][3] Available at: [Link]

Sources

Application Note: Divergent Synthesis of Biologically Active Scaffolds from 2-Iodothiophene-3-carbonitrile

Executive Summary

2-Iodothiophene-3-carbonitrile is a high-value "ortho-ligation" scaffold in medicinal chemistry. Its structural utility stems from the contiguous arrangement of a reactive electrophile (C2-Iodine) and a latent nucleophile/electrophile (C3-Nitrile). This specific geometry allows for rapid access to fused bicyclic heteroaromatics—specifically thieno[2,3-d]pyrimidines (bioisosteres of quinazoline kinase inhibitors) and thieno[2,3-c]pyridines (novel antiproliferative agents).

This application note provides validated, step-by-step protocols for transforming this core scaffold into these two distinct biologically active classes. We utilize modern Palladium-catalyzed cross-coupling techniques (Buchwald-Hartwig and Sonogashira) to diverge the synthesis, ensuring high yields and reproducibility.

Structural Analysis & Strategic Logic

The versatility of 2-iodothiophene-3-carbonitrile lies in its ability to undergo orthogonal functionalization :

-

The Iodine Vector (C2): Highly reactive toward Pd-catalyzed oxidative addition. It serves as the entry point for introducing diversity (Amines via Buchwald, Alkynes via Sonogashira, Aryls via Suzuki).

-

The Nitrile Vector (C3): Serves as the "anchor" for ring closure. It can be attacked by nucleophiles introduced at C2, or it can participate in cycloadditions.

Divergent Synthesis Map

The following diagram illustrates the logical flow from the starting material to the two target scaffolds.

Figure 1: Divergent synthetic pathways. Path A utilizes C-N bond formation for pyrimidine fusion; Path B utilizes C-C bond formation for pyridine fusion.

Application 1: Synthesis of Thieno[2,3-d]pyrimidines

Target: Kinase Inhibitor Scaffolds (e.g., Gefitinib/Erlotinib analogs). Mechanism: Pd-catalyzed amination followed by condensation-cyclization.

Protocol A: Buchwald-Hartwig Amination

This step replaces the C2-Iodine with a primary amine. Note that thiophenes can poison Pd catalysts; therefore, the use of robust ligands like XPhos is critical.

Reagents:

-

Substrate: 2-Iodothiophene-3-carbonitrile (1.0 equiv)

-

Amine: Aniline or Benzylamine derivative (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4 mol%)

-

Base:

(2.0 equiv) -

Solvent: Anhydrous Toluene (degassed)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with

(18 mg/mmol) and XPhos (19 mg/mmol). Add anhydrous toluene (2 mL/mmol) and stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution turns dark red/brown). -

Addition: Add the 2-Iodothiophene-3-carbonitrile, the amine nucleophile, and cesium carbonate.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove insoluble salts and palladium black. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Checkpoint: The product, 2-amino-thiophene-3-carbonitrile, usually appears as a yellowish solid.

-

Protocol B: Cyclization to Thienopyrimidine

Reagents:

-

Substrate: 2-Amino-thiophene-3-carbonitrile (from Protocol A)

-

Reagent: Formamide (Excess, acts as solvent/reagent)

-

Catalyst: Formic acid (cat.) or Ammonium Acetate

Step-by-Step Procedure:

-

Setup: Place the intermediate in a round-bottom flask. Add Formamide (10 volumes).

-

Cyclization: Heat the mixture to 180°C (reflux) for 4–6 hours.

-

Note: High temperature is required to drive the condensation of the amide nitrogen with the nitrile.

-

-

Isolation: Cool the mixture to room temperature. Pour slowly into ice-cold water. The thienopyrimidine product usually precipitates as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol or DMF/Water.

Application 2: Synthesis of Thieno[2,3-c]pyridines

Target: Novel antiproliferative agents and fused pyridine cores. Mechanism: Sonogashira coupling followed by 6-endo-dig cyclization.

Protocol C: Sonogashira Coupling

This step introduces an alkyne at C2. The nitrile at C3 remains intact, setting up a "push-pull" system for cyclization.

Reagents:

-

Substrate: 2-Iodothiophene-3-carbonitrile (1.0 equiv)

-

Alkyne: Phenylacetylene or terminal alkyne (1.2 equiv)

-

Catalyst:

(3 mol%) -

Co-Catalyst: CuI (1.5 mol%)

-

Base: Triethylamine (

) (3.0 equiv) -

Solvent: THF or DMF (degassed)

Step-by-Step Procedure:

-

Degassing: Sparge the solvent (THF) with Argon for 15 minutes. Oxygen presence promotes homocoupling of the alkyne (Glaser coupling), which is a major impurity.

-

Mixing: Add the substrate,

, and CuI to the reaction vessel. Add the solvent and -

Coupling: Add the terminal alkyne dropwise. Stir at Room Temperature for 4 hours. (If the substrate is sluggish, heat to 50°C).

-

Work-up: Dilute with diethyl ether, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Checkpoint: Product is 2-alkynyl-thiophene-3-carbonitrile.

-

Protocol D: Base-Mediated Cyclization

The 2-alkynyl-3-cyanothiophene intermediate can be cyclized using ammonia or a strong organic base like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) to form the pyridine ring.

Step-by-Step Procedure (Ammonia Method):

-

Reaction: Dissolve the intermediate in 7M

in Methanol. -

Heating: Seal in a pressure tube and heat to 100°C for 12 hours.

-

Mechanism: Ammonia attacks the nitrile to form an amidine-like intermediate, which then attacks the alkyne (6-endo-dig) to close the pyridine ring.

-

Isolation: Evaporate solvent. Purify via column chromatography (DCM/MeOH).

Critical Process Parameters (CPP) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Buchwald) | Catalyst Poisoning | Thiophene sulfur can bind Pd. Switch to XPhos or BrettPhos ligands which are bulky and prevent sulfur coordination. |

| Homocoupling (Sonogashira) | Oxygen present | Rigorous degassing is mandatory. Use freeze-pump-thaw cycles if possible. |

| Incomplete Cyclization | Temperature too low | Thienopyrimidine formation requires >160°C in formamide. Ensure oil bath is stable at 180°C. |

| Sticky/Oily Products | Polymerization | Thiophenes are electron-rich and light-sensitive. Store intermediates in the dark and under inert atmosphere. |

Safety & Handling

-

Cyanide Hazards: While the nitrile group is covalently bound, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Iodine Waste: Segregate waste streams. Organo-iodides should not be mixed with oxidizers.

-

Palladium Residues: Scavenge metal residues using Thiol-silica or charcoal filtration before biological testing to prevent false positives in assays.

References

-

Thienopyrimidine Synthesis Review

- Title: Synthesis and Biological Activity of Thieno[2,3-d]pyrimidines.